2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
Description
The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide features a pyrimidinone core substituted with a 4-isopropylphenyl sulfonyl group at position 5 and a thioether-linked butanamide moiety at position 2. The amide nitrogen is further substituted with a p-tolyl group.
Properties
CAS No. |
899357-69-8 |
|---|---|
Molecular Formula |
C24H27N3O4S2 |
Molecular Weight |
485.62 |
IUPAC Name |
N-(4-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-6-16(4)7-11-18)32-24-25-14-21(23(29)27-24)33(30,31)19-12-8-17(9-13-19)15(2)3/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
JKDQXMZCGXJATI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the condensation of appropriate starting materials such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol compound under nucleophilic substitution conditions.
Amidation: The final step involves the coupling of the thioether intermediate with p-tolylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidinone ring.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Antiviral Properties
Recent research has highlighted the compound's antiviral capabilities, particularly against coronaviruses. In vitro studies demonstrated that this compound inhibited viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus assay. Additionally, it showed significant suppression of superoxide anion generation and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . These findings suggest its potential as a therapeutic agent for managing viral infections, particularly in the context of COVID-19.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit the release of elastase from human neutrophils and reduce the generation of reactive oxygen species, which are often implicated in inflammatory responses . The ability to modulate neutrophil activity positions this compound as a candidate for developing treatments aimed at inflammatory diseases.
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of similar compounds has provided insights into optimizing efficacy and safety profiles. Variations in substituents on the pyrimidine scaffold have been linked to enhanced biological activity, suggesting that modifications could lead to more potent derivatives . This information is crucial for medicinal chemistry efforts aimed at refining compounds for specific therapeutic targets.
Synthesis and Characterization
The synthesis of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and assessing the purity of synthesized compounds .
Mechanism of Action
The mechanism by which 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
Hit15: 2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Structural Differences :
- Shorter acetamide chain vs. butanamide in the target compound.
- 3-Methoxyphenyl substituent vs. p-tolyl.
- Activity :
- Inference : The 3-methoxy group may enhance hydrogen bonding with targets, while the acetamide chain offers optimal steric compatibility. The target compound’s p-tolyl and longer butanamide chain could improve lipophilicity but may reduce binding affinity .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Structural Differences: 4-Methylpyrimidinone vs. 4-isopropylphenyl sulfonyl. Benzyl substituent vs. p-tolyl.
- Activity: No biological data reported, but the lack of a sulfonyl group likely diminishes antiviral/anti-inflammatory efficacy compared to the target compound .
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)
- Structural Differences: 4-Aminopyrimidinone vs. sulfonyl-substituted core. Thiazole-containing amide vs. p-tolyl butanamide.
- The amino group may enhance solubility, while the thiazole ring could modulate target selectivity .
ZHK: 2-((5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide
- Structural Differences: Electron-withdrawing groups (cyano, dichlorophenyl) vs. 4-isopropylphenyl sulfonyl. Sulfamoylphenyl substituent vs. p-tolyl.
- Activity : Potent inhibitor of lactate dehydrogenase-5 (LDH-5) with IC50 = 0.87 μM. The dichlorophenyl and sulfamoyl groups enhance enzyme binding via hydrophobic and polar interactions .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide , referred to as Hit15 , has garnered attention in recent pharmacological research due to its potential antiviral and anti-inflammatory properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Hit15 exhibits dual action as both an antiviral and an anti-inflammatory agent. The compound's structure allows it to interact with key biological pathways involved in inflammation and viral replication.
-
Antiviral Activity :
- Hit15 demonstrated a significant inhibitory effect on viral infection, achieving a reduction of 43% at a concentration of 10 μM in pseudovirus assays targeting COVID-19. This effect was attributed to its ability to suppress the generation of superoxide anions and elastase release in activated human neutrophils, which are critical factors in the inflammatory response associated with viral infections .
-
Anti-inflammatory Activity :
- The compound showed potent anti-inflammatory effects by inhibiting the release of elastase and superoxide anion generation in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM, respectively. These results indicate its potential utility in treating conditions exacerbated by inflammation .
In Vitro Studies
In vitro evaluations have highlighted several key findings regarding Hit15:
- Neutrophil Activation : The compound effectively reduced the activation of neutrophils induced by fMLF (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B, which are known to trigger inflammatory responses .
- Janus Kinase Inhibition : Preliminary data suggest that Hit15 may inhibit Janus kinase (Jak3), a critical mediator in inflammatory signaling pathways, further supporting its potential as an anti-inflammatory agent .
Case Studies
Recent studies have explored the safety and efficacy profile of Hit15:
- A study involving healthy volunteers indicated that compounds structurally similar to Hit15 exhibited an excellent safety profile while also affecting lipid metabolism positively, suggesting a broad therapeutic window for compounds within this class .
Comparative Analysis
The following table summarizes the biological activities and mechanisms observed for Hit15 compared to other related compounds:
| Compound Name | Antiviral Activity | Anti-inflammatory Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Hit15 | 43% inhibition at 10 μM | Effective; elastase release inhibition | 1.43 (elastase), 1.28 (superoxide) | Dual-action potential |
| PF-06282999 | Not specified | Significant MPO inhibition | Not reported | Advanced to clinical trials |
| Other Analogues | Variable | Moderate effects | Varies | Structure-dependent activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
